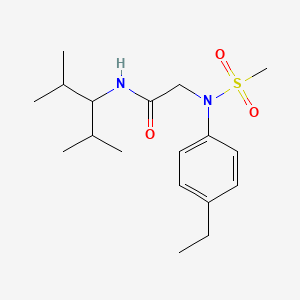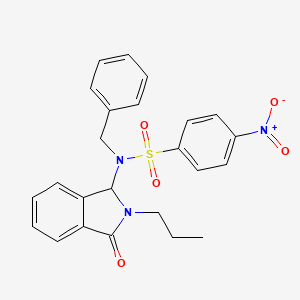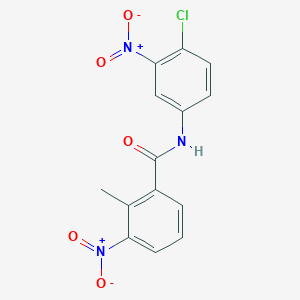
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine is an organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a naphthyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).
Attachment of the naphthyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a naphthyl boronic acid with a suitable halide precursor.
Formation of the ethanamine backbone:
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, hydrocarbons
Substitution: Halogenated derivatives, substituted amines or alcohols
科学的研究の応用
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-Cyclopropyl-2,2,2-trifluoro-1-(2-thienyl)ethanamine
- N-Cyclopropyl-2,2,2-trifluoro-1-(2-pyridyl)ethanamine
- N-Cyclopropyl-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine
Uniqueness
N-Cyclopropyl-2,2,2-trifluoro-1-(1-naphthyl)ethanamine is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required, setting it apart from other similar compounds.
特性
分子式 |
C15H14F3N |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
N-(2,2,2-trifluoro-1-naphthalen-1-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14(19-11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14,19H,8-9H2 |
InChIキー |
MSXXTAWYUBZMAT-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(C2=CC=CC3=CC=CC=C32)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)

![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)
